Methyl 1H-imidazol-1-ylacetate

NMR probe cell permeability intracellular pH

Zoledronic acid synthesis using alternative imidazole-1-acetate esters suffers from low yields (ethyl iodoacetate: 50%; ethyl diazoacetate: 56%). Methyl 1H-imidazol-1-ylacetate achieves 70-80% yield via the methyl chloroacetate route with cheaper, safer reagents. • 70-80% synthetic yield vs. 50-56% for alternative esters • Unique cell-permeable ¹H NMR probe for simultaneous intracellular pH, extracellular pH, and cell volume determination in rat erythrocytes • Stable neutral precursor to imidazol-1-ylacetic acid (hydrolytic t½ 37.4 d at pH 8) • ≥98% purity; commercially available for API synthesis and biophysical research

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 25023-22-7
Cat. No. B1582039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-imidazol-1-ylacetate
CAS25023-22-7
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CN=C1
InChIInChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3
InChIKeyMENQOXBTQWXPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-imidazol-1-ylacetate (CAS 25023-22-7): Procurement-Grade Imidazole Ester for Pharmaceutical Intermediates and NMR Probes


Methyl 1H-imidazol-1-ylacetate (CAS 25023-22-7) is a heterocyclic building block featuring an imidazole ring N-alkylated with a methyl acetate moiety (C₆H₈N₂O₂, MW 140.14). This ester is a white to off-white solid with a melting point of approximately 97°C and a boiling point of 282.5±23.0 °C at 760 mmHg . It is commercially available in purities ≥95% and is a key intermediate in the synthesis of zoledronic acid, an anti-resorptive bisphosphonate drug [1]. The compound also serves as a cell-permeable extrinsic ¹H NMR probe for simultaneous intracellular pH and volume determination [2].

Why Methyl 1H-imidazol-1-ylacetate Cannot Be Replaced by Analogous Imidazole Esters or Free Acids


Substituting methyl 1H-imidazol-1-ylacetate with other imidazole-1-acetate esters (e.g., ethyl or tert-butyl) or the free acid can lead to compromised synthetic efficiency or outright experimental failure. The methyl ester exhibits a unique combination of reactivity, cell permeability, and commercial viability that is not recapitulated by close analogs [1]. For example, the free acid (imidazol-1-ylacetic acid) shows negligible erythrocyte permeability [2], while bulkier esters (e.g., diethyl 2-imidazol-1-ylsuccinate) are only moderately permeable or completely impermeable [2]. In synthetic routes to zoledronic acid, the methyl ester offers a superior balance of cost, yield, and safety compared to ethyl, tert-butyl, or iodoacetate alternatives [1].

Methyl 1H-imidazol-1-ylacetate: Direct Comparative Evidence for Scientific and Procurement Decision-Making


Differential Erythrocyte Permeability: Methyl Ester vs. Diethyl Succinate and Glutarate Esters

In rat erythrocyte suspensions, methyl imidazol-1-ylacetate exhibits 'readily permeable' behavior, whereas diethyl 2-imidazol-1-ylsuccinate is only 'moderately permeable' and diethyl 3-imidazol-1-yl-glutarate is 'impermeable' [1]. The free acid, imidazol-1-ylacetic acid, was the only acid derivative that penetrated erythrocytes, but its transport was non-saturable up to 200 mM, indicating passive diffusion, and it was generated intracellularly from the methyl ester via hydrolysis [1].

NMR probe cell permeability intracellular pH

Synthetic Yield Comparison: Methyl Chloroacetate Route vs. Ethyl Iodoacetate and Diazoacetate Routes

A comparative patent analysis of synthetic routes to imidazol-1-ylacetic acid esters reveals the methyl ester route via methyl chloroacetate is superior. The ethyl imidazol-1-ylacetate synthesis using ethyl iodoacetate proceeds in only 50% yield [1]. An alternative ethyl diazoacetate route yields 56% of the desired product with regioisomeric impurities [1]. In contrast, the methyl chloroacetate route avoids costly and hazardous reagents and is described as a 'simple and economically viable process' with yields of the methyl ester intermediate reaching 70-80% [1].

process chemistry API intermediate zoledronic acid

Hydrolytic Stability: Predicted Half-Life Data

Computationally predicted aqueous base-catalyzed hydrolysis kinetics for methyl 1H-imidazol-1-ylacetate indicate a total Kb value of 2.145E-001 L/mol-sec at 25°C and pH > 8, corresponding to a half-life of 37.4 days at pH 8 . While direct comparative experimental data for other esters under identical conditions is not available, this quantitative stability parameter is essential for storage, formulation, and reaction planning.

hydrolysis kinetics stability ester

Methyl 1H-imidazol-1-ylacetate: Evidence-Backed Application Scenarios for Procurement Prioritization


Intracellular ¹H NMR Probe for Simultaneous pH and Volume Measurement

As demonstrated by direct comparative permeability studies, methyl 1H-imidazol-1-ylacetate is the only ester in its class that is 'readily permeable' to rat erythrocytes [1]. This property enables its use as an extrinsic ¹H NMR probe to simultaneously determine intracellular pH, extracellular pH, and relative cell volume from the chemical shifts and peak areas of its H-2 proton resonances [1].

Cost-Effective Intermediate for Zoledronic Acid Manufacture

The methyl ester is a key intermediate in the production of zoledronic acid, an anti-osteoporotic bisphosphonate [2]. Comparative yield data shows the methyl chloroacetate route to this ester achieves 70-80% yield, significantly outperforming the ethyl iodoacetate (50%) and ethyl diazoacetate (56%) routes [2]. This yield advantage, coupled with the use of cheaper and safer reagents, makes it the preferred choice for industrial API synthesis.

Controlled Hydrolysis for In Situ Generation of Imidazol-1-ylacetic Acid

The methyl ester serves as a stable, neutral precursor to imidazol-1-ylacetic acid. Its predicted hydrolytic half-life of 37.4 days at pH 8 allows for controlled, on-demand generation of the acid, which is itself a valuable intermediate and NMR probe. This approach avoids the direct handling of the less stable and less permeable free acid [1].

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